molecular formula C18H22BNO3 B14850099 3-(Benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

3-(Benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No.: B14850099
M. Wt: 311.2 g/mol
InChI Key: FBXIEAHVJZSYJQ-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a complex organic compound that features a pyridine ring substituted with a benzyloxy group and a boronate ester. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl alcohol reacts with a halogenated pyridine derivative.

    Formation of the Boronate Ester: The boronate ester is formed by reacting the pyridine derivative with bis(pinacolato)diboron under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine undergoes various types of reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The boronate ester can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various biaryl compounds depending on the coupling partner.

Scientific Research Applications

3-(Benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine involves its ability to participate in various chemical reactions due to the presence of the boronate ester and benzyloxy groups. These functional groups allow the compound to interact with molecular targets, such as enzymes and receptors, through covalent and non-covalent interactions. The boronate ester, in particular, can form reversible covalent bonds with diols and other nucleophiles, making it useful in biological and chemical applications.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)pyridine: Lacks the boronate ester group, making it less versatile in cross-coupling reactions.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine: Lacks the benzyloxy group, reducing its potential interactions in biological systems.

    3-(Benzyloxy)-4-bromopyridine: Contains a bromine atom instead of the boronate ester, making it more reactive in nucleophilic substitution reactions.

Uniqueness

3-(Benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is unique due to the presence of both the benzyloxy and boronate ester groups. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C18H22BNO3

Molecular Weight

311.2 g/mol

IUPAC Name

3-phenylmethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C18H22BNO3/c1-17(2)18(3,4)23-19(22-17)15-10-11-20-12-16(15)21-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3

InChI Key

FBXIEAHVJZSYJQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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